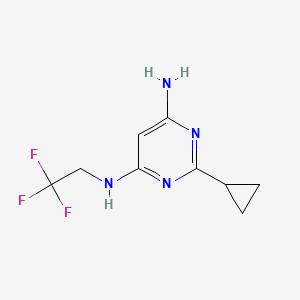

2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

2-cyclopropyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)4-14-7-3-6(13)15-8(16-7)5-1-2-5/h3,5H,1-2,4H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPDIEDGIHVVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as n4-alkyl-n2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, have been found to inhibit cyclin-dependent protein kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk6, which likely results in the disruption of cell cycle progression and transcription regulation .

Biochemical Pathways

Given the potential inhibition of cdk6, it can be inferred that the compound may affect pathways related to cell cycle progression and transcription regulation .

Result of Action

Similar compounds have demonstrated anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine may also have potential anti-cancer effects.

Biological Activity

2-Cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has attracted attention for its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and infectious diseases. Understanding its biological activity is crucial for the development of effective drugs.

- IUPAC Name : this compound

- Molecular Formula : C10H13F3N4

- Molecular Weight : 246.23 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit dihydrofolate reductase (DHFR) from Plasmodium falciparum, which is a critical target in malaria treatment. The compound's structural characteristics allow it to bind effectively to the active sites of these enzymes, thereby blocking their function and leading to altered metabolic pathways.

Biological Activity Data

Recent studies have evaluated the compound's efficacy against various biological targets:

| Target | Inhibition Activity (Ki/IC50) | Study Reference |

|---|---|---|

| PfDHFR (wild-type) | Ki = 1.3–243 nM | |

| PfDHFR (quadruple mutant) | Ki = 13–208 nM | |

| Whole-cell P. falciparum | IC50 = 0.4–28 μM |

Case Studies

- Antimalarial Activity : A series of derivatives were synthesized and tested for their ability to inhibit PfDHFR. The results indicated that while some compounds displayed promising inhibition in biochemical assays, their effectiveness diminished in whole-cell assays due to permeability issues or metabolic stability.

- Antitumor Potential : In vitro studies have also explored the cytotoxic effects of similar pyrimidine derivatives against cancer cell lines such as MDA-MB-231 (breast cancer), HT-29 (colon cancer), and T-24 (bladder cancer). These studies suggested that compounds with similar structures could induce apoptosis through various signaling pathways, indicating potential for anticancer applications .

- Pharmacokinetic Studies : Further research into the pharmacokinetics of these compounds is essential to enhance their efficacy and reduce toxicity. Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to optimize drug formulation strategies.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs, as listed in , differ primarily in their N4 and N6 substituents. Key comparisons include:

| Compound Name | CAS Registry Number | N4 Substituent | N6 Substituent | Molecular Weight* | Key Features |

|---|---|---|---|---|---|

| 2-Cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | Not provided | 2,2,2-Trifluoroethyl | NH2 | ~274.2 g/mol† | High lipophilicity; metabolic stability from CF3 |

| 2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine | 1515721-51-3 | Isobutyl | NH2 | ~235.3 g/mol | Reduced metabolic stability; higher basicity |

| 2-Cyclopropyl-N4-methyl-N6-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | 1500436-59-8 | Methyl | Trifluoroethyl | ~260.2 g/mol | Dual substitution; potential steric hindrance |

| N4-(2-(Thiophen-2-yl)ethyl)pyrimidine-4,6-diamine | 1465048-49-0 | 2-(Thiophen-2-yl)ethyl | NH2 | ~262.3 g/mol‡ | Thiophene introduces π-π interactions |

*Molecular weights estimated based on substituent contributions.

†Calculated assuming formula C9H11F3N5.

‡Derived from formula C10H12N4S in .

Key Observations :

- Trifluoroethyl vs. Alkyl Groups : The trifluoroethyl group (CF3CH2-) enhances metabolic stability due to fluorine’s electronegativity, which reduces oxidative degradation compared to isobutyl or isopentyl substituents . However, its bulkiness may limit binding in sterically constrained active sites.

- Thiophene vs. Cyclopropyl : The thiophene-containing analog () introduces aromaticity, enabling π-π stacking with hydrophobic enzyme pockets, whereas the cyclopropyl group provides rigidity and conformational restraint.

Electronic and Conformational Effects

- Fluorine’s Inductive Effects: The trifluoroethyl group withdraws electron density from the pyrimidine core, reducing the basicity of adjacent amines. This may improve membrane permeability and oral bioavailability compared to non-fluorinated analogs like the isobutyl derivative .

- Stereoelectronic Modulation : Fluorine’s ability to influence molecular conformation via gauche effects could optimize docking interactions in target proteins, a feature absent in methyl- or thiophene-substituted analogs.

Structural Complexity and Drug-Likeness

- In contrast, this compound retains a simpler scaffold (MW ~274 g/mol), favoring drug-likeness.

- Heteroatom Contributions : Thiophene () and thiazole () moieties offer hydrogen-bonding or sulfur-mediated interactions, whereas the cyclopropyl group prioritizes steric effects.

Tables for Comparative Analysis

Table 1: Substituent Impact on Key Properties

| Substituent Type | Example Compound | Metabolic Stability | Basicity (Predicted) | Steric Demand |

|---|---|---|---|---|

| 2,2,2-Trifluoroethyl | Target compound | High | Low | Moderate |

| Isobutyl | 1515721-51-3 | Moderate | High | Low |

| Thiophen-2-yl-ethyl | 1465048-49-0 | Moderate | Moderate | Low |

Table 2: Molecular Features Across Analogs

Preparation Methods

Example Process for Pyrimidine-4,6-diol Intermediates

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Sodium hydride in toluene, cooled, followed by butanol addition, then malonamide and methyl trifluoroacetate at 40°C overnight | ~65.8% | Produces 2-(trifluoromethyl)pyrimidine-4,6-diol intermediate, isolated as orange solid |

| 2 | Acidification with 1N HCl to pH 2, extraction, drying, and trituration | — | Purifies intermediate for subsequent steps |

This intermediate is a key building block for further substitution and amination steps.

N4-(2,2,2-Trifluoroethyl) Substitution

The N4 amino group substitution with a 2,2,2-trifluoroethyl group is typically achieved by:

- N-alkylation of the pyrimidine-4,6-diamine with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or chloride) under basic conditions.

- Alternatively, reductive amination using 2,2,2-trifluoroacetaldehyde derivatives can be employed.

This step requires careful control to avoid over-alkylation or substitution at the other amino group (N6).

Representative Reaction Conditions and Yields

Detailed Research Findings and Data

Intermediate Synthesis : The preparation of 2-(trifluoromethyl)pyrimidine-4,6-diol involves base-catalyzed condensation of malonamide with methyl trifluoroacetate, followed by acid workup and purification. This intermediate is crucial for further functionalization.

Nitration and Reduction : Selective nitration at low temperatures (4–6°C) with fuming nitric acid allows for the introduction of nitro groups, which can be subsequently reduced to amino groups, facilitating diamine formation.

Amination Reactions : Amination of pyrimidine derivatives with various amines in solvents like DMSO at elevated temperatures (around 70°C) yields substituted pyrimidine diamines with high purity and yield.

Use of Microwave Irradiation : Some pyrimidine derivatives have been synthesized using microwave-assisted reactions to improve reaction rates and yields, for example, in the formation of imidazo-pyridine derivatives.

Purification : Purification methods include trituration, filtration, and preparative reverse-phase HPLC, ensuring high purity of the final compounds.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| Pyrimidine-4,6-diol synthesis | Sodium hydride, butanol, malonamide, methyl trifluoroacetate | 40°C, overnight | 2-(Trifluoromethyl)pyrimidine-4,6-diol | ~65.8 |

| Nitration of diol | Fuming HNO3 | 4–6°C, 1.5 h | Nitro-pyrimidine intermediate | 58 |

| Amination | Amines in DMSO | 70°C, 2 h | Pyrimidine-4,6-diamine derivatives | 65–95 |

| N4-Alkylation | 2,2,2-trifluoroethyl halides | Basic conditions, RT to mild heating | N4-(2,2,2-trifluoroethyl) substituted product | Not explicitly reported |

| Cyclopropyl introduction | Cyclopropyl-substituted precursors or cross-coupling | Variable | 2-cyclopropyl substituted pyrimidines | Not explicitly reported |

The preparation of This compound involves a combination of classical pyrimidine chemistry and selective functional group transformations. The key steps include the synthesis of the pyrimidine-4,6-diamine core, introduction of the cyclopropyl group at the 2-position, and selective N4 substitution with the trifluoroethyl moiety. While direct synthetic protocols for this exact compound are scarce, the preparation methods can be reliably inferred from related pyrimidine derivatives and trifluoroethyl amination strategies documented in the literature.

Q & A

Basic Question: What are the optimal synthetic routes for 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves sequential nucleophilic substitutions on a pyrimidine core. Key steps include:

- Cyclopropane introduction : Ring-opening of epoxides or cycloaddition reactions to attach the cyclopropyl group.

- Trifluoroethylamine coupling : Amidation or Buchwald-Hartwig amination under palladium catalysis to install the N4-(2,2,2-trifluoroethyl) moiety .

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization for high-purity isolation.

Critical intermediates include 4,6-dichloropyrimidine derivatives and cyclopropane-containing precursors. Optimization requires monitoring reaction kinetics via HPLC or TLC .

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for confirming cyclopropane ring geometry (e.g., δ 0.76–0.94 ppm for cyclopropyl protons) and trifluoroethyl group integration .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 619) and fragmentation patterns .

- X-ray Diffraction : Resolves crystal structure ambiguities, particularly steric effects from the cyclopropyl and trifluoroethyl groups .

- IR Spectroscopy : Identifies amine and C-F stretching vibrations (~3350 cm⁻¹ for NH; 1100–1250 cm⁻¹ for CF₃) .

Basic Question: What theoretical frameworks guide the study of this compound’s biological or chemical properties?

Methodological Answer:

Research is often anchored in:

- Kinase Inhibition Hypotheses : Molecular docking studies to predict binding affinity with ATP-binding pockets (e.g., tyrosine kinases) .

- Structure-Activity Relationship (SAR) Models : Systematic variation of substituents (cyclopropyl vs. bulkier groups) to correlate steric/electronic effects with activity .

- Thermodynamic Stability Analysis : Computational methods (DFT) assess cyclopropane ring strain and its impact on reactivity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Approach:

- Comparative Assay Design : Replicate studies under standardized conditions (e.g., cell lines, IC50 protocols) to isolate variables like solvent effects or assay sensitivity .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .

- Structural Dynamics Analysis : MD simulations to explore conformational changes in solution vs. crystalline states, which may alter target interactions .

Advanced Question: What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DOE) : Screen variables (temperature, catalyst loading) using fractional factorial designs to identify critical parameters .

- Catalyst Optimization : Test palladium ligands (e.g., XPhos vs. BINAP) for amination efficiency and selectivity .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reaction conditions dynamically .

Advanced Question: What computational tools are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding kinetics and stability in aqueous environments .

- Docking Software : AutoDock Vina or Schrödinger Suite for virtual screening against kinase libraries .

- QSAR Modeling : Utilize Gaussian or CODESSA to correlate electronic descriptors (HOMO/LUMO, polarizability) with experimental bioactivity .

Advanced Question: How can cross-disciplinary approaches enhance understanding of this compound’s environmental or industrial behavior?

Methodological Answer:

- Environmental Fate Studies : Apply CRDC subclass RDF2050104 (membrane separation technologies) to assess biodegradation or adsorption in water systems .

- Combustion Analysis : Use non-automotive combustion engineering frameworks (CRDC RDF2050105) to evaluate thermal decomposition products .

- Field Sampling Integration : Combine lab data with geospatial methods (e.g., GIS) to model dispersion in ecosystems, aligning with atmospheric chemistry protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.